molecular formula C22H30N2O2S2 B289430 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289430
分子量: 418.6 g/mol
InChIキー: DFVVMONGTDLWKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways. 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical and physiological effects:
Inhibition of BTK by 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several biochemical and physiological effects on B cells, including decreased proliferation, survival, and migration. 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also inhibits the production of cytokines and chemokines that are important for B-cell activation and recruitment of immune cells to the tumor microenvironment. In preclinical studies, 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in B-cell malignancies.

実験室実験の利点と制限

One of the advantages of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high potency and selectivity for BTK, which minimizes off-target effects and toxicity. 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also shown good oral bioavailability and pharmacokinetics in preclinical studies, which makes it a suitable candidate for further development as a therapeutic agent. However, one limitation of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively short half-life in vivo, which may require frequent dosing or the development of a prodrug formulation.

将来の方向性

There are several potential future directions for the development of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a therapeutic agent. One direction is the evaluation of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another direction is the investigation of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where BTK plays a role in the pathogenesis. Additionally, the development of prodrug formulations or sustained-release formulations may improve the pharmacokinetic properties of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and increase its efficacy as a therapeutic agent.

合成法

The synthesis of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 2-thienyl isocyanate with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the introduction of the diethylamino group and the thienylcarbonyl group. The final product is obtained after purification by column chromatography.

科学的研究の応用

6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated significant antitumor activity of 6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in xenograft models of CLL, MCL, and DLBCL.

特性

分子式

C22H30N2O2S2

分子量

418.6 g/mol

IUPAC名

6-tert-butyl-N,N-diethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H30N2O2S2/c1-6-24(7-2)21(26)18-15-11-10-14(22(3,4)5)13-17(15)28-20(18)23-19(25)16-9-8-12-27-16/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,23,25)

InChIキー

DFVVMONGTDLWKN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

正規SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。